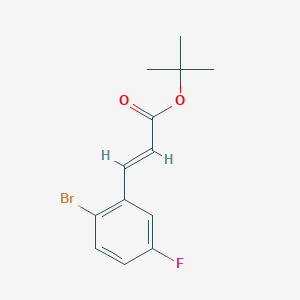
((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C13H20BrFOSi . It is a derivative of benzyl ether, where the benzyl group is substituted with bromine and fluorine atoms, and the oxygen is bonded to a tert-butyl dimethylsilane group. This compound is primarily used in organic synthesis as a protecting group for alcohols and as an intermediate in the preparation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-6-fluorobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out in a solvent like tetrahydrofuran (THF) and stirred for about 16 hours . The reaction mixture is then worked up by evaporating the solvent, extracting the product with diethyl ether, and drying over sodium sulfate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also focus on efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection: The tert-butyl dimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Acids/Bases: For deprotection, reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzyl ethers can be formed.
Alcohols: Deprotection yields the corresponding benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Group: Used as a protecting group for alcohols in multi-step organic syntheses.
Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds where protection of hydroxyl groups is necessary.
Industry:
Material Science: May be used in the preparation of silicon-based materials with specific properties.
Wirkmechanismus
The primary function of ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane in chemical reactions is as a protecting group. The tert-butyl dimethylsilyl group protects the hydroxyl group from unwanted reactions during multi-step syntheses. The mechanism involves the formation of a stable silyl ether, which can be selectively removed under specific conditions to regenerate the free alcohol.
Vergleich Mit ähnlichen Verbindungen
((2-Bromoethoxy)(tert-butyl)dimethylsilane): Similar structure but lacks the fluorine atom.
((2-Fluorobenzyl)oxy)(tert-butyl)dimethylsilane): Similar structure but lacks the bromine atom.
((2-Bromo-6-chlorobenzyl)oxy)(tert-butyl)dimethylsilane): Similar structure but has a chlorine atom instead of fluorine.
Uniqueness: The presence of both bromine and fluorine atoms in ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane makes it unique compared to its analogs. This dual substitution can influence the compound’s reactivity and the types of reactions it can undergo, providing distinct advantages in specific synthetic applications.
Eigenschaften
IUPAC Name |
(2-bromo-6-fluorophenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrFOSi/c1-13(2,3)17(4,5)16-9-10-11(14)7-6-8-12(10)15/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUPLMCWCPCDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrFOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














